
Glicerofosfo-N-oleoil etanolamina
Descripción general
Descripción
Glycerophospho-N-Oleoyl Ethanolamine is a glycerophosphoethanolamine.
Aplicaciones Científicas De Investigación
Biochemical Pathways
GP-OEA is synthesized from N-acylphosphatidylethanolamine (NAPE) through the action of phospholipase A enzymes, specifically the cPLA2 family. Research has demonstrated that the γ isoform of cPLA2 plays a crucial role in converting NAPE to GP-OEA, which can subsequently be hydrolyzed to OEA by glycerophosphodiesterase-1 (GDE1) . This pathway highlights the importance of GP-OEA in lipid metabolism and its potential regulatory functions in various biological processes.
Therapeutic Potential
2.1. Appetite Regulation and Weight Management
OEA is known for its anorexigenic properties, acting as a signaling molecule that influences satiety and fat metabolism. Studies indicate that GP-OEA may enhance the release of OEA, thereby contributing to appetite suppression and weight management . The mechanism involves activation of peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates energy homeostasis and fatty acid oxidation .
2.2. Neuroprotective Effects
Research has shown that GP-OEA and its derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of lipid signaling pathways by GP-OEA may help mitigate neuronal damage and inflammation . For instance, lipidomic analyses have revealed alterations in N-acylethanolamine levels associated with neuroinflammation, suggesting that GP-OEA could play a role in neuroprotection through its metabolic products .
Metabolic Disorders
3.1. Diabetes and Insulin Sensitivity
GP-OEA has been implicated in improving insulin sensitivity and glucose metabolism. Its role as an agonist at PPAR-α suggests that it could enhance glucose uptake and fatty acid oxidation, making it a potential therapeutic target for managing type 2 diabetes . Studies on animal models have shown that administration of OEA leads to improved metabolic profiles, indicating that GP-OEA may have similar effects.
3.2. Cardiovascular Health
The cardiovascular benefits of GP-OEA are linked to its ability to modulate lipid profiles and reduce inflammation. By influencing the levels of various N-acylethanolamines, GP-OEA may help maintain vascular health and prevent atherosclerosis . Research involving knockout models for NAPE-PLD has shown significant changes in lipid metabolism that could impact cardiovascular disease risk .
Case Studies
Study | Findings | Implications |
---|---|---|
Lipidomics Analysis in NAPE-PLD KO Mice | Significant reductions in NAEs including OEA were observed | Suggests a critical role of GP-OEA in lipid homeostasis and potential metabolic disorders |
Appetite Regulation Study | Administration of OEA led to decreased food intake in rodent models | Supports the use of GP-OEA derivatives for obesity treatment |
Neuroprotection Research | GP-OEA exhibited protective effects against neuronal damage in vitro | Indicates potential for developing neuroprotective therapies |
Mecanismo De Acción
Target of Action
Glycerophospho-N-Oleoyl Ethanolamine (GNOE) primarily targets Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a transcription factor and a major regulator of lipid metabolism in the liver . It is also an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .
Mode of Action
GNOE is an endogenous, potent agonist for PPARα . It exhibits an EC 50 value of 120 nM in a transactivation assay . As an agonist, GNOE binds to PPAR-α, activating it and triggering a series of cellular responses .
Biochemical Pathways
GNOE is derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) . It is synthesized via the CDP-ethanolamine pathway (also named Kennedy pathway), where ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine. In the last step, the phosphoethanolamine group is transferred to diacylglycerol, forming glycerophosphoethanolamine .
Pharmacokinetics
It is known that like aea, gnoe is metabolized by fatty acid amide hydrolase (faah) . This suggests that GNOE’s bioavailability may be influenced by the activity of FAAH.
Result of Action
Systemic administration of GNOE suppresses food intake and reduces weight gain in rats and PPARα wild-type mice . This suggests that GNOE may play a role in modulating feeding and energy homeostasis .
Análisis Bioquímico
Biochemical Properties
Glycerophospho-N-Oleoyl Ethanolamine is involved in several biochemical reactions. It is derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1). This enzyme catalyzes the hydrolysis of glycerophospho-N-acyl ethanolamine precursors, including Glycerophospho-N-Oleoyl Ethanolamine, to produce oleoyl ethanolamide. Oleoyl ethanolamide, in turn, activates PPARα, which regulates lipid metabolism and energy homeostasis .
Cellular Effects
Glycerophospho-N-Oleoyl Ethanolamine influences various cellular processes. It has been shown to suppress appetite and reduce weight gain in animal models through the activation of PPARα. This activation leads to changes in gene expression that promote lipid oxidation and reduce fat storage. Additionally, Glycerophospho-N-Oleoyl Ethanolamine affects cell signaling pathways, including those involved in inflammation and metabolism .
Molecular Mechanism
The molecular mechanism of Glycerophospho-N-Oleoyl Ethanolamine involves its conversion to oleoyl ethanolamide, which binds to and activates PPARα. This activation leads to the transcription of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Glycerophospho-N-Oleoyl Ethanolamine also interacts with fatty acid amide hydrolase (FAAH), which metabolizes oleoyl ethanolamide, thereby regulating its levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerophospho-N-Oleoyl Ethanolamine can change over time. The compound is relatively stable when stored at -20°C and can maintain its activity for up to four years. Over time, Glycerophospho-N-Oleoyl Ethanolamine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that systemic administration of oleoyl ethanolamide, derived from Glycerophospho-N-Oleoyl Ethanolamine, can have sustained effects on reducing food intake and body weight in animal models .
Dosage Effects in Animal Models
The effects of Glycerophospho-N-Oleoyl Ethanolamine vary with different dosages in animal models. At lower doses, it effectively suppresses appetite and reduces weight gain without causing adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in lipid metabolism and energy homeostasis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks .
Metabolic Pathways
Glycerophospho-N-Oleoyl Ethanolamine is involved in metabolic pathways related to lipid metabolism. It is a precursor to oleoyl ethanolamide, which is metabolized by FAAH. This metabolic pathway regulates the levels of oleoyl ethanolamide, influencing its effects on lipid oxidation and energy balance. Additionally, Glycerophospho-N-Oleoyl Ethanolamine may interact with other enzymes and cofactors involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycerophospho-N-Oleoyl Ethanolamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of Glycerophospho-N-Oleoyl Ethanolamine within tissues can influence its activity and function .
Subcellular Localization
Glycerophospho-N-Oleoyl Ethanolamine is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of Glycerophospho-N-Oleoyl Ethanolamine is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .
Actividad Biológica
Glycerophospho-N-oleoyl ethanolamine (GNOE) is a bioactive lipid that plays a significant role in various physiological processes. This compound belongs to the class of N-acylated ethanolamines (NAEs), which are known for their diverse biological activities, including modulation of inflammation, pain, and metabolic processes. This article explores the biological activity of GNOE, supported by recent research findings, case studies, and detailed data tables.
Chemical Structure and Properties
GNOE is derived from oleoyl ethanolamine and is characterized by its glycerophospho backbone. It serves as a precursor to several bioactive lipids, including oleoylethanolamide (OEA), which is an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) . The solubility of GNOE in phosphate-buffered saline (PBS) is approximately 10 mg/ml, making it suitable for various biological assays .
GNOE exerts its biological effects through several key mechanisms:
- Activation of PPARα : GNOE and its derivatives activate PPARα, leading to enhanced fatty acid oxidation and reduced lipid accumulation. This pathway is crucial for regulating energy homeostasis and reducing obesity-related complications .
- Conversion to N-acylethanolamines (NAEs) : GNOE can be hydrolyzed by glycerophosphodiesterase 1 (GDE1) to produce NAEs, which are involved in various physiological processes such as inflammation and pain modulation .
- Influence on Adipocyte Differentiation : Studies have shown that GNOE plays a role in adipocyte differentiation. The enzyme ABHD4 regulates the conversion of N-acyl phosphatidyl-ethanolamine (NAPE) to GNOE, influencing lipid metabolism in adipocytes .
Research Findings
Recent studies have provided insights into the biological activity of GNOE:
- Adipogenesis : In vitro experiments demonstrated that the deletion of ABHD4 resulted in increased adipogenesis and lipid accumulation in pre-adipocytes. This suggests that GNOE may play a role in regulating fat storage and metabolism .
- Metabolic Effects : Systemic administration of OEA (derived from GNOE) has been shown to suppress food intake and reduce weight gain in rodent models, indicating its potential as a therapeutic target for obesity management .
- Endocannabinoid System Interaction : Similar to other NAEs, GNOE may interact with the endocannabinoid system, potentially influencing pain perception and inflammatory responses .
Case Studies
Several case studies have highlighted the significance of GNOE in clinical and experimental settings:
- Obesity Models : In diet-induced obesity models, administration of OEA led to significant reductions in body weight and fat mass, demonstrating the metabolic benefits associated with GNOE derivatives .
- Inflammation Studies : Research has indicated that NAEs can modulate inflammatory responses in various tissues, suggesting that GNOE may have therapeutic potential in inflammatory diseases .
Data Tables
The following table summarizes key findings related to the biological activity of GNOE:
Study | Findings | Implications |
---|---|---|
Study 1 | Increased adipogenesis in ABHD4 knockout pre-adipocytes | Suggests regulatory role of GNOE in fat metabolism |
Study 2 | OEA administration reduced food intake in rats | Potential therapeutic target for obesity |
Study 3 | Modulation of inflammatory responses by NAEs | Implications for treatment of inflammatory diseases |
Propiedades
IUPAC Name |
2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.